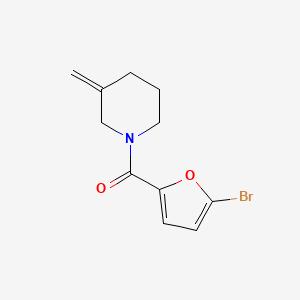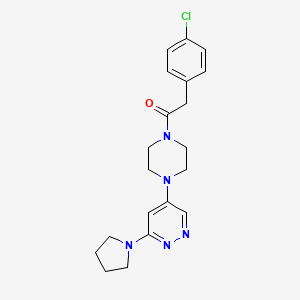
2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone involves various strategies, including reactions with secondary amines such as pyrrolidine, piperidine, and morpholine to introduce the desired functional groups onto the pyridazine or pyrrolidine backbone. For instance, microwave-assisted synthesis techniques have been employed for the efficient coupling of piperidine with chloro acetophenone derivatives, leading to the formation of complex heterocyclic compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
The molecular structure of related compounds showcases interesting features such as hydrogen bonding patterns in enaminones, which play a significant role in stabilizing the crystal structure through intra- and intermolecular interactions (Balderson, Fernandes, Michael, & Perry, 2007). These structural analyses contribute to a deeper understanding of the compound's molecular geometry and its implications on reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone and its analogs include various synthetic routes that allow for the introduction of diverse substituents, affecting the compound's chemical properties and potential bioactivity. For example, reactions with phosphorus oxychloride or thiourea derivatives lead to the formation of novel heterocyclic compounds with potential antiviral activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The detailed crystallographic analysis reveals the presence of specific conformations and intermolecular interactions that significantly influence these physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's structural features, such as the presence of the pyrrolidinyl and piperazinyl groups. Studies on analog compounds have shown that the specific arrangement of these groups can significantly impact the compound's pharmacological profile and interaction with enzymes or receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
- A study by Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including derivatives similar to the compound . Their research indicated a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, providing insights into its structural and electronic properties (Georges, Vercauteren, Evrard & Durant, 1989).
Synthesis Techniques
- Merugu, Ramesh, and Sreenivasulu (2010) described a microwave-assisted synthesis process for compounds including 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares structural similarities with the compound of interest. This study highlights an efficient synthesis method that could be applicable to related compounds (Merugu, Ramesh & Sreenivasulu, 2010).
Biological Activities
- Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities against breast cancer cells. This suggests potential antitumor applications for similar compounds (Yurttaş, Demirayak, Ilgın & Atlı, 2014).
- Gan, Fang, and Zhou (2010) explored azole-containing piperazine derivatives for their antibacterial, antifungal, and cytotoxic activities, indicating a broad spectrum of potential biological applications for similar molecules (Gan, Fang & Zhou, 2010).
Anticonvulsant Properties
- Obniska et al. (2010) synthesized and evaluated Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones for anticonvulsant activity, providing insights into the potential use of similar compounds in treating seizures (Obniska, Kopytko, Zagórska, Chlebek & Kamiński, 2010).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-24(10-12-26)18-14-19(23-22-15-18)25-7-1-2-8-25/h3-6,14-15H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCOBPNAQBVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
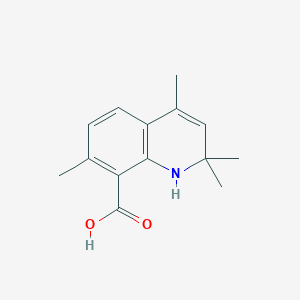
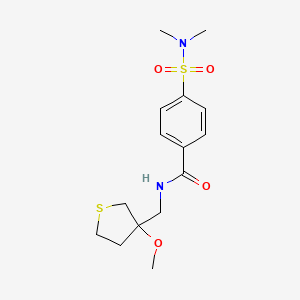
![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)
![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)
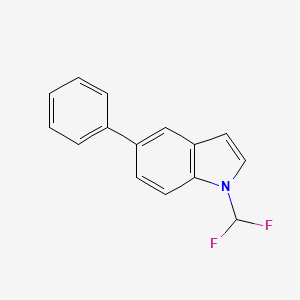
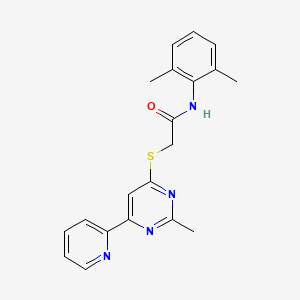
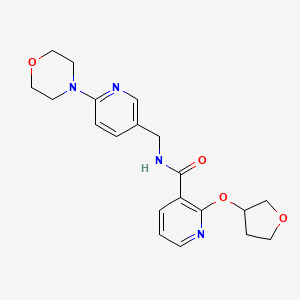
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
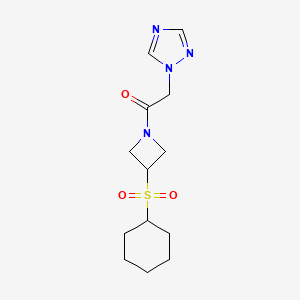
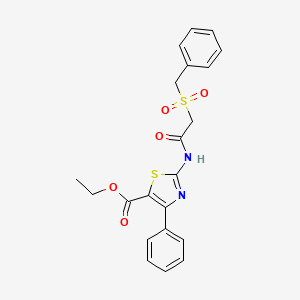
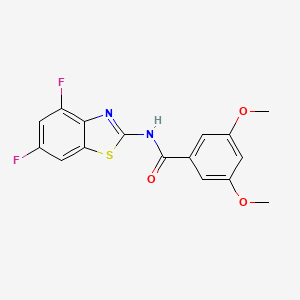
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
